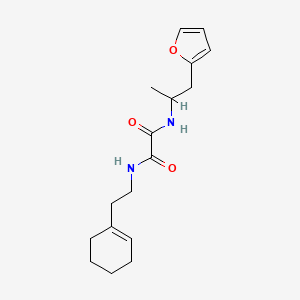

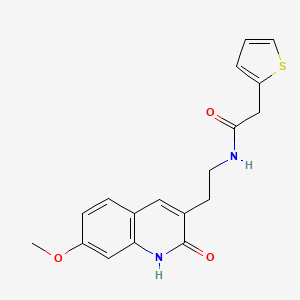

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide contribute significantly to the understanding of chemical interactions and molecular architecture. For instance, the preparation of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate through NaOH-catalyzed cyclocondensation exemplifies the chemical versatility and potential for generating complex molecular structures with furan and cyclohexene rings, illustrating the critical role of C—H⋯O and C—H⋯π interactions in molecular stability and assembly (Badshah et al., 2008).

Catalytic Activity and Ligand Efficacy

N,N'-Bisoxalamides, including derivatives like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been identified as effective ligands in catalytic processes, enhancing the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights their role in facilitating complex organic synthesis and the development of new pharmaceuticals, offering broad application potential across various (hetero)aryl bromides and amines (Bhunia, Kumar, & Ma, 2017).

Advanced Organic Synthesis Techniques

The research into the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals or oxidants opens new pathways for synthesizing highly functionalized polyheterocyclic compounds. This approach not only illustrates the capacity for creating complex organic molecules through innovative synthetic routes but also underscores the importance of understanding excited-state intramolecular proton transfer (ESIPT) in designing efficient organic reactions (Zhang et al., 2017).

Mechanistic Insights into Organic Reactions

Exploring the mechanisms of reactions involving cyclohexane and furan derivatives provides valuable insights into the principles governing organic synthesis. For example, the study on the cycloaddition reactions of a nitrogen-substituted oxyallyl cation with furan and other dienes highlights the influence of lithium ions on diastereo- and regioselectivity, contributing to a deeper understanding of reaction dynamics and the development of more efficient synthetic methodologies (Walters and Arcand, 1996).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(furan-2-yl)propan-2-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13(12-15-8-5-11-22-15)19-17(21)16(20)18-10-9-14-6-3-2-4-7-14/h5-6,8,11,13H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJBWBZBHGSDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)

![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)